(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Methylation: The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via formylation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1H-pyrazol-3-yl)methanol
- 3-Amino-5-methyl-1H-pyrazole
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
Molecular Formula |
C5H7BrN2O |
---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 |
InChI Key |
NDFGSSJBNGIJQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CO)Br |
Origin of Product |
United States |
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